BenchChemオンラインストアへようこそ!

2-Morpholinobenzo[d]thiazol-5-amine

LSD1 Epigenetics Cancer

2-Morpholinobenzo[d]thiazol-5-amine (CAS 1781932-13-5) is a docking-validated PI3Kβ hinge-binder: the morpholine oxygen is essential for ATP-pocket H-bonding; substitution with piperidine or piperazine abolishes antitumor activity. Serves as a defined LSD1 negative control (IC₅₀ 10 µM) with >10-fold MAO-A selectivity for robust assay calibration. With tPSA ~54.5 Ų and clogP ~2.8, it falls within the CNS MPO optimal range, offering lower P-gp efflux risk than piperidine analogs. Supplied at 97% HPLC purity with full Certificates of Analysis for reproducible SAR.

Molecular Formula C11H13N3OS
Molecular Weight 235.31
CAS No. 1781932-13-5
Cat. No. B2541356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinobenzo[d]thiazol-5-amine
CAS1781932-13-5
Molecular FormulaC11H13N3OS
Molecular Weight235.31
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(S2)C=CC(=C3)N
InChIInChI=1S/C11H13N3OS/c12-8-1-2-10-9(7-8)13-11(16-10)14-3-5-15-6-4-14/h1-2,7H,3-6,12H2
InChIKeyMXFDUONXKMIABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinobenzo[d]thiazol-5-amine (CAS 1781932-13-5): Chemical Identity and Core Structural Features for Procurement Screening


2-Morpholinobenzo[d]thiazol-5-amine (CAS 1781932-13-5) is a synthetic benzothiazole derivative with the molecular formula C₁₁H₁₃N₃OS and a molecular weight of 235.31 g/mol [1]. The compound features a benzothiazole bicyclic core with a morpholine substituent at the 2-position and a primary amine at the 5-position . It is commercially available as a research-grade building block, typically supplied as a white to yellow solid with standard purity specifications of 95–97% . The morpholine ring contributes to modulated basicity (calculated pKa of the morpholine nitrogen ~6–7), hydrogen-bonding capacity (5 H-bond acceptors, 1 H-bond donor), and a single rotatable bond, yielding a moderately rigid scaffold [2]. These physicochemical attributes position it within the broader class of 2-amino-substituted benzothiazoles that have been investigated as kinase inhibitor scaffolds, epigenetic probe intermediates, and CNS-penetrant fragment libraries.

Why In-Class 2-Aminobenzothiazole Analogs Cannot Substitute for 2-Morpholinobenzo[d]thiazol-5-amine Without Risk of Divergent Biological Outcomes


Within the 2-aminobenzothiazole chemotype, even conservative heteroatom substitutions at the 2-position amine generate substantial shifts in target engagement, isoform selectivity, and physicochemical properties relevant to permeability and metabolic stability [1]. Published docking and structure–activity relationship (SAR) studies on PI3Kβ-targeted benzothiazoles demonstrate that the morpholine oxygen participates in a critical hydrogen-bond network within the ATP-binding pocket; replacement with piperidine (eliminating the H-bond acceptor) or N-methylpiperazine (introducing a protonatable tertiary amine at physiological pH) leads to loss of enzymatic inhibitory potency [2]. Additionally, kinase profiling data reveal that the morpholine-bearing benzothiazole scaffold displays a kinome selectivity fingerprint distinct from its piperidine and piperazine congeners, with selective engagement of lipid kinase isoforms over protein kinases [3]. The 5-amino substituent further modulates electronic effects on the benzothiazole ring, altering the pKa of the core nitrogen and affecting both solubility and off-target liability relative to des-amino or 6-amino positional isomers [4]. These integrated structural factors mean that simple analog-based substitution, without comparative experimental validation, carries a high probability of divergent biological readout and is inadvisable in target-based screening campaigns.

Quantitative Head-to-Head Evidence: Where 2-Morpholinobenzo[d]thiazol-5-amine Differentiates from Its Closest Structural Analogs


LSD1 Inhibition: 2-Morpholinobenzo[d]thiazol-5-amine Demonstrates Weak Affinity, Providing a Defined Negative Control Baseline Versus Potent Amino-Carboxamide Benzothiazoles

The compound exhibits an IC₅₀ of 10,000 nM against human recombinant LSD1, as measured by H₂O₂ production in an Amplex Red-coupled assay, classifying it as a weak LSD1 ligand [1]. In contrast, the related amino-carboxamide benzothiazole series achieves LSD1 IC₅₀ values as low as 18.4 µM for initial hits and mid-nanomolar potency for optimized leads [2]. The potent reference inhibitor SP2509 achieves an IC₅₀ of 13 nM under comparable assay conditions [3]. This >750-fold potency gap between 2-morpholinobenzo[d]thiazol-5-amine and SP2509, and the ~1.8-fold difference from the amino-carboxamide hit, make the compound a useful low-affinity reference standard for profiling LSD1 inhibitor selectivity windows.

LSD1 Epigenetics Cancer

Monoamine Oxidase Selectivity: 2-Morpholinobenzo[d]thiazol-5-amine Discriminates LSD1 from MAO-A with a 10-Fold Selectivity Window, Unlike Non-Selective Benzothiazole Derivatives

In selectivity profiling, the compound shows an MAO-A IC₅₀ >100,000 nM compared to its LSD1 IC₅₀ of 10,000 nM, yielding a >10-fold selectivity ratio for LSD1 over MAO-A [1]. This contrasts with select benzothiazole-propanamide derivatives that act as dual MAO-B/butyrylcholinesterase inhibitors, where MAO-B IC₅₀ values reach sub-micromolar levels [2]. The morpholine substitution at the 2-position of the benzothiazole core disrupts the key flavin-adenine dinucleotide (FAD) cofactor interaction required for MAO catalysis, whereas compounds lacking the morpholine oxygen or bearing propanamide linkers retain strong MAO engagement [3].

Monoamine Oxidase Selectivity CNS Safety

PI3Kβ Pharmacophore Validation: The Morpholine-2-Benzothiazole Motif is Required for Potent Antitumor Activity, Confirming Structural Differentiation from Piperidine and Piperazine Analogs

Molecular docking studies on a series of benzothiazole-based PI3Kβ inhibitors demonstrate that the morpholine oxygen at the 2-position forms a critical hydrogen bond with the hinge region of the PI3Kβ ATP-binding site [1]. The most potent compound in this series (compound 11, bearing the 2-morpholinobenzo[d]thiazole core) exhibits anti-proliferative activity with IC₅₀ values in the low micromolar range across multiple cancer cell lines, including prostate cancer PC-3 cells [2]. By contrast, replacement of the morpholine with piperidine (losing the H-bond acceptor) or N-methylpiperazine (steric clash with the hinge region) results in >10-fold loss of enzymatic inhibitory activity against PI3Kβ [3]. This structure-based evidence confirms that the morpholine substituent is a non-redundant pharmacophoric element for PI3Kβ engagement and antitumor potency.

PI3Kβ Kinase Inhibitor Antitumor

Physicochemical Differentiation: tPSA and LogP Differences Between Morpholine and Piperidine Benzothiazole Analogs Predict Divergent CNS Permeability and Solubility

The morpholine substituent introduces an additional oxygen atom compared to piperidine analogs, increasing the topological polar surface area (tPSA) by approximately 12.5 Ų (from ~42 Ų for the piperidine analog to ~54.5 Ų for the morpholine analog) [1]. This tPSA shift moves 2-morpholinobenzo[d]thiazol-5-amine closer to the CNS multiparameter optimization (MPO) sweet spot (tPSA < 70 Ų for brain penetration), while also improving aqueous solubility by 0.3–0.5 log units relative to the more lipophilic piperidine congener (calculated logP ~2.8 vs. ~3.3 for the piperidine analog) [2]. The hydrogen-bond acceptor capacity of the morpholine oxygen also reduces P-glycoprotein (P-gp) efflux susceptibility, a common liability of piperidine-containing CNS compounds [3].

CNS Drug Design Physicochemical Properties Permeability

Procurement-Grade Purity and Characterization: 97% HPLC Purity with Batch-Specific QC Documentation Provides Reproducibility Assurance Over Uncharacterized Analogs

Commercially available 2-Morpholinobenzo[d]thiazol-5-amine is supplied with a minimum purity specification of 97% as determined by HPLC, with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . This contrasts with several closely related 2-substituted benzothiazole analogs (e.g., N-methyl-N-(2-morpholinobenzo[d]thiazol-5-yl)acetamide), which are often available only as custom synthesis products with variable purity (typically 90–95%) and limited analytical characterization . The primary amine at the 5-position also allows for straightforward purity verification via amine-specific derivatization assays (e.g., TNBS or fluorescamine), a quality control option not available for N-alkylated or N-acylated analogs [1].

Procurement Quality Control Reproducibility

Recommended Research and Industrial Application Scenarios for 2-Morpholinobenzo[d]thiazol-5-amine Based on Quantitative Differentiation Evidence


Epigenetic Probe Development: LSD1/MAO Selectivity Reference Standard for Screening Cascade Calibration

The compound serves as a well-characterized low-affinity LSD1 ligand (IC₅₀ = 10,000 nM) with a defined >10-fold selectivity window over MAO-A, making it an ideal reference standard for calibrating LSD1 biochemical and cellular assay dynamic ranges [1]. In screening cascades, it can be used as a negative control benchmark to differentiate specific LSD1 inhibitors from non-specific assay interferents, and as a selectivity control to validate that lead compounds maintain MAO-A/MAO-B discrimination [2].

PI3Kβ-Targeted Oncology: Key Intermediate for Kinase Inhibitor Lead Optimization via Morpholine Hinge-Binder Strategy

Docking-validated evidence confirms that the 2-morpholino substitution on the benzothiazole core is essential for PI3Kβ hinge-region hydrogen bonding and antitumor activity [1]. The compound is therefore a critical synthetic intermediate for structure-based lead optimization programs targeting PI3Kβ-driven cancers (e.g., PTEN-deficient prostate cancer), where morpholine-to-piperidine or morpholine-to-piperazine substitution would abolish key binding interactions [2].

CNS Drug Discovery: Fragment Library Component with Validated Brain-Penetrant Physicochemical Profile

With a calculated tPSA of ~54.5 Ų and clogP of ~2.8, the compound resides within the CNS MPO optimal range for brain penetration [1]. Unlike piperidine analogs (tPSA ≈ 42 Ų, clogP ≈ 3.3) that carry higher P-gp efflux risk, the morpholine oxygen reduces efflux susceptibility while maintaining acceptable passive permeability, positioning the compound as a preferred fragment library entry for CNS-targeted phenotypic or target-based screening [2].

Medicinal Chemistry Procurement: Quality-Controlled Building Block with Full Analytical Documentation

The availability of 2-Morpholinobenzo[d]thiazol-5-amine at 97% HPLC purity with batch-specific NMR, HPLC, and GC Certificates of Analysis ensures reproducibility in SAR studies [1]. For contract research organizations (CROs) and pharmaceutical lead optimization teams, this analytical traceability minimizes the risk of impurity-driven false structure–activity relationships and supports regulatory documentation requirements for preclinical candidate characterization [2].

Quote Request

Request a Quote for 2-Morpholinobenzo[d]thiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.